Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethyl-6-methyl-2H-chromen-2-one with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides and esters.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives:
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar structure but lacks the ethyl and methyl substituents.
Methyl 2-oxo-2H-chromene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₄O₄
- Molecular Weight : 234.25 g/mol
- CAS Number : 54396-24-6
The chromene structure consists of a fused benzene and pyran ring, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes and inhibition of metabolic pathways essential for bacterial survival .
Anticancer Properties
The compound has been investigated for its anticancer potential against several cancer cell lines. Studies report that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Notably, it has shown promising results against breast and colon cancer cell lines, with IC₅₀ values indicating effective cytotoxicity .
Antioxidant Activity
This compound demonstrates strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), potentially contributing to its anticancer effects .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Radical Scavenging : The presence of functional groups allows the compound to effectively neutralize free radicals, thereby mitigating oxidative damage .
Comparative Studies
Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
---|---|---|---|---|
Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate | Structure | Moderate | High | High |
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | Structure | Low | Moderate | Moderate |
Ethyl 4-bromo-6-methyl-2-oxo-2H-chromene-3-carboxylate | N/A | High | High | Low |
These comparisons reveal that while Ethyl 4-ethyl derivatives maintain significant biological activities, structural modifications can enhance or reduce specific activities.
Case Studies
-
Anticancer Study : A recent study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF7 breast cancer cells. The study utilized flow cytometry to assess apoptosis markers and confirmed activation of caspase pathways.
- Results : IC₅₀ = 25 µM after 48 hours.
-
Antimicrobial Efficacy : In another study assessing antimicrobial properties, the compound showed inhibition zones ranging from 15 mm to 25 mm against tested bacterial strains including E. coli and S. aureus.
- Results : Minimum inhibitory concentration (MIC) values were determined to be between 50 µg/mL and 100 µg/mL.
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
ethyl 4-ethyl-6-methyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-4-10-11-8-9(3)6-7-12(11)19-15(17)13(10)14(16)18-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
WUVDVXHCWIOIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)OC2=C1C=C(C=C2)C)C(=O)OCC |
Origin of Product |
United States |
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